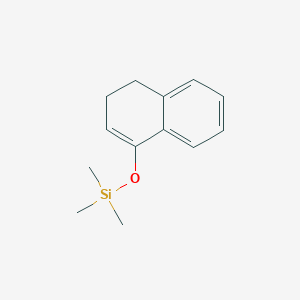
5-Isothiocyanato-1,10-phenanthroline
Übersicht
Beschreibung
5-Isothiocyanato-1,10-phenanthroline is an organic compound with the molecular formula C13H7N3S. It is a derivative of 1,10-phenanthroline, a well-known heterocyclic compound. The isothiocyanate group attached to the phenanthroline ring enhances its reactivity, making it a valuable ligand in coordination chemistry and a useful reagent in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-1,10-phenanthroline typically involves a multi-step process:
Reduction of 5-nitro-1,10-phenanthroline: This step involves the reduction of 5-nitro-1,10-phenanthroline using hydrogen gas over a palladium on carbon (Pd/C) catalyst to yield 5-amino-1,10-phenanthroline.
Formation of this compound: The 5-amino-1,10-phenanthroline is then treated with thiophosgene in the presence of sodium acetate to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling thiophosgene, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isothiocyanato-1,10-phenanthroline undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Coordination Reactions: It acts as a ligand, forming complexes with various metal ions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols react with the isothiocyanate group.
Metal Ions: Transition metals like copper, iron, and ruthenium form stable complexes with this compound.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Metal Complexes: Coordination with metal ions results in various metal-phenanthroline complexes.
Wissenschaftliche Forschungsanwendungen
5-Isothiocyanato-1,10-phenanthroline has diverse applications across multiple fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic and electronic properties.
Biology: Employed in biochemical assays and as a probe for studying metal ion interactions in biological systems.
Medicine: Investigated for its potential in drug development, particularly in designing metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, including nanohybrids and functionalized surfaces.
Wirkmechanismus
The mechanism by which 5-Isothiocyanato-1,10-phenanthroline exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The isothiocyanate group can also react with nucleophiles, modifying proteins and other biomolecules, which can alter their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound, widely used as a ligand in coordination chemistry.
5-Nitro-1,10-phenanthroline: A precursor in the synthesis of 5-Isothiocyanato-1,10-phenanthroline.
5-Amino-1,10-phenanthroline: An intermediate in the synthesis process.
Uniqueness
This compound is unique due to the presence of the isothiocyanate group, which significantly enhances its reactivity compared to its parent compound, 1,10-phenanthroline. This makes it particularly valuable in forming covalently bonded structures and in applications requiring high reactivity.
Eigenschaften
IUPAC Name |
5-isothiocyanato-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S/c17-8-16-11-7-9-3-1-5-14-12(9)13-10(11)4-2-6-15-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAFRFYNRUUPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392422 | |
| Record name | 5-isothiocyanato-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75618-99-4 | |
| Record name | 5-isothiocyanato-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)


![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)








